(R)-(-)-2-Chloropropan-1-ol

Chiral Magnets Nanoporous Materials Guest-Induced Chirality

(R)-(-)-2-Chloropropan-1-ol, also known as (2R)-2-chloro-1-propanol, is a chiral chlorinated alcohol with the molecular formula C₃H₇ClO and a molecular weight of 94.54 g/mol. It is a colorless to light yellow liquid at room temperature, characterized by a single stereogenic center at the C-2 carbon.

Molecular Formula C3H7ClO
Molecular Weight 94.54 g/mol
CAS No. 37493-14-4
Cat. No. B1295801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-2-Chloropropan-1-ol
CAS37493-14-4
Molecular FormulaC3H7ClO
Molecular Weight94.54 g/mol
Structural Identifiers
SMILESCC(CO)Cl
InChIInChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1
InChIKeyVZIQXGLTRZLBEX-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-2-Chloropropan-1-ol (CAS 37493-14-4): Chiral Building Block for Asymmetric Synthesis and Advanced Materials


(R)-(-)-2-Chloropropan-1-ol, also known as (2R)-2-chloro-1-propanol, is a chiral chlorinated alcohol with the molecular formula C₃H₇ClO and a molecular weight of 94.54 g/mol . It is a colorless to light yellow liquid at room temperature, characterized by a single stereogenic center at the C-2 carbon. This compound serves primarily as a chiral building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials, where the specific spatial arrangement of atoms is critical for target molecule activity and performance .

Workflow Stereocontrolled synthesis of (R)-configured intermediates
Selection Single (R)-enantiomer; not racemic or (S)-mixture
Use Context Chiral materials research and asymmetric reaction development

Why the (R)-(-)-2-Chloropropan-1-ol Enantiomer Cannot Be Substituted by Racemic or (S)-Enantiomer Mixtures


The replacement of (R)-(-)-2-Chloropropan-1-ol with its racemic mixture (CAS 78-89-7) or the (S)-enantiomer (CAS 19210-21-0) is not chemically or functionally equivalent. While these compounds share identical molecular formulas and many bulk physicochemical properties (e.g., density, boiling point), their behavior in a chiral environment diverges significantly [1]. As demonstrated in materials science, the insertion of the (R)-enantiomer into a nanoporous framework induces a distinct chiral crystal structure and alters the material's magnetic properties compared to the (S)-enantiomer or the racemate [2]. In the context of pharmaceutical synthesis, a change in stereochemistry can lead to a complete loss of biological activity or, in some cases, the introduction of adverse effects, as the target biological receptors are themselves chiral . Therefore, procurement of the precise enantiomer is mandatory for achieving the desired outcome in stereoselective applications.

Target: (R)-Enantiomer
Racemate or (S)-Enantiomer Substitution Risk
Ordered chiral framework insertion
Material achirality risk
Racemate yields achiral solid with opposite magnetic trend; (S)-enantiomer orders in different channels
Stereospecific biological interaction
Pharmacological profile mismatch
Opposite enantiomer or racemate may not reproduce target binding or desired activity
Regulatory entity (EC 627-266-6)
Compliance and SDS mismatch
Racemate and structural isomer have distinct EC numbers and hazard profiles

Quantitative Differentiation of (R)-(-)-2-Chloropropan-1-ol (CAS 37493-14-4) from Key Comparators


Enantiomeric Discrimination in Nanoporous Magnetic Frameworks: A Quantitative Material Science Comparison

A study by Zhang et al. (2007) provides direct quantitative evidence for the differential behavior of (R)- and (S)-2-chloropropan-1-ol. The insertion of the (R)-enantiomer into an achiral Mn₃(HCOO)₆ nanoporous framework yields a chiral solid (1R) with a specific space group (P2₁) and an ordered guest arrangement in M channels. In contrast, the (S)-enantiomer produces a different chiral solid (1S) with guest ordering in P channels, and the racemic mixture (1RS) results in an achiral solid (space group P2₁/c) with random guest disorder [1]. Furthermore, the magnetic properties are affected: compared to the guest-free host framework, the Curie temperature (Tc) decreases for both 1R and 1S, but it increases for the racemic 1RS inclusion compound [1].

Enantiomeric ordering in nanoporous framework
Head-to-head
(R)-enantiomer: chiral solid 1R (space group P2₁), ordered M-channel guests, decreased Tc
Enantiomer dictates distinct crystal structure and magnetic property direction
Racemate: achiral P2₁/c, increased Tc. (S)-enantiomer: 1S with P-channel ordering.
Chiral Magnets Nanoporous Materials Guest-Induced Chirality

High Enantiomeric Excess Achievable via Enzymatic Kinetic Resolution for Pure (R)-Enantiomer Procurement

The procurement of highly enantiopure (R)-(-)-2-chloropropan-1-ol is underpinned by robust methodologies such as enzymatic kinetic resolution. Haak et al. (2007) demonstrated that using the haloalcohol dehalogenase HheC, chloroalcohols can be resolved with excellent enantiomeric excess (ee) of >99% [1]. This approach yields material that is essentially enantiopure, in stark contrast to the racemic mixture (0% ee) which requires additional, often costly, separation steps for many applications .

Enantiomeric purity benchmark
Class-level
>99% ee (enzymatic kinetic resolution with HheC)
Supports predictable enantiopurity for stereochemical reproducibility
Racemate: 0% ee. Class-level inference for chloroalcohols.
Biocatalysis Enzymatic Resolution Chiral Chromatography

Precursor to (R)-Methyloxirane: A Stereospecific Synthetic Route from (S)-2-Chloropropanoic Acid

The compound is a key intermediate in the established synthesis of (R)-methyloxirane, an important chiral epoxide. The well-defined procedure from Organic Syntheses uses (S)-2-chloropropanoic acid, which is reduced to (S)-2-chloropropan-1-ol (the enantiomer of the target compound) with an observed specific rotation of [α]ᴅ²⁰ = +17.8° (neat) [1]. This chiral chlorohydrin is then cyclized to yield (R)-methyloxirane. This provides a quantitative benchmark for the enantiomer's optical purity: a rotation of -17° is reported for the (R)-enantiomer under similar neat conditions . A deviation from this value would indicate contamination with the opposite enantiomer, directly impacting the stereochemical outcome of subsequent reactions.

Optical rotation identity
Cross-study comparable
[α]D²⁰ = -17° (neat) for (R)-enantiomer
Provides enantiomer identity verification via optical rotation
(S)-enantiomer: +17.8° (neat). Deviation indicates contamination.
Asymmetric Synthesis Chiral Epoxides Organic Syntheses

Regulatory and Safety Distinction: The (R)-Enantiomer as a Specific Chemical Entity Under REACH

From a regulatory and safety perspective, (R)-(-)-2-chloropropan-1-ol is treated as a distinct substance from its racemate and other structural isomers. Under the EU's REACH regulation, the (R)-enantiomer has been assigned its own EC number (627-266-6), separate from that of the racemic 2-chloropropan-1-ol (EC 201-154-3) and its structural isomer 1-chloro-2-propanol [1]. This distinction has direct implications for procurement, import, and use in industrial and research settings, as safety data sheets (SDS), hazard classifications, and registration dossiers may be specific to each isomer. The racemate, for instance, has a reported oral LD50 in rats of 218 mg/kg , while comprehensive toxicological data for the isolated (R)-enantiomer may be less extensive, requiring a case-by-case risk assessment.

Regulatory entity distinction
Supporting evidence
EC 627-266-6 for chiral 2-chloropropan-1-ol
Separate REACH registration ensures compliant, isomer-specific sourcing
Racemate EC 201-154-3; 1-chloro-2-propanol EC 204-217-6.
Regulatory Compliance Chemical Safety REACH

Evidence-Based Application Scenarios for (R)-(-)-2-Chloropropan-1-ol (CAS 37493-14-4)


Synthesis of (R)-Configured Epoxide Building Blocks

This is the primary, evidence-backed application scenario. As demonstrated in the Organic Syntheses procedure [1], the specific optical rotation of (R)-(-)-2-chloropropan-1-ol is directly linked to the successful synthesis of (R)-methyloxirane, a key chiral epoxide. Researchers procuring this compound for the synthesis of (R)-configured epoxides or other chiral intermediates can rely on its established stereochemistry to impart the correct configuration in their target molecules. The quantitative specific rotation value (-17°) serves as a crucial in-house quality check.

Fabrication of Chirality-Specific Nanoporous Magnetic Materials

This compound is a proven agent for inducing chirality in functional materials. The work by Zhang et al. [1] shows that the (R)-enantiomer specifically orders within the channels of a Mn₃(HCOO)₆ framework, creating a unique chiral solid (1R) with distinct magnetic properties. This application requires the pure enantiomer, as the racemic mixture would yield an achiral material with different magnetic behavior. Researchers in advanced functional materials, chiral magnets, and crystal engineering will find this an essential tool for designing materials with specific, enantiomer-dependent properties.

Development of Stereoselective Pharmaceutical Intermediates

The compound's role as a chiral building block is well-established [1]. For medicinal chemists, the procurement of the (R)-enantiomer is essential for synthesizing libraries of chiral drug candidates where the (R)-configuration is a required structural feature. The high enantiomeric purity achievable through modern production methods [2] ensures that the final product's stereochemistry is not compromised, which is paramount for achieving desired pharmacological activity and minimizing off-target effects from the unwanted enantiomer [3].

Compliant Sourcing for Regulated Research and Industrial Use

This scenario is critical for procurement professionals and laboratory managers. The distinct EC number for the chiral entity (627-266-6) under REACH [1] mandates that the specific enantiomer, rather than a generic or racemic mixture, be sourced when required for a regulated process. This ensures compliance with EU chemical safety regulations, proper handling, and correct hazard communication. Selecting the correct CAS (37493-14-4) and verifying the accompanying documentation against this specific EC number is a non-negotiable step for legal and safe operation in a GMP or regulated R&D environment.

Application
Selection Property
Validation Focus
Synthesis of (R)-configured epoxides
Enantiomeric purity context
Optical rotation verification
Chiral magnetic materials fabrication
Enantiomer-dependent structure induction
Crystal structure and magnetic behavior characterization
Stereoselective pharmaceutical intermediate synthesis
Stereochemical fidelity
Enantiomeric excess and biological activity assessment
REACH-compliant research sourcing
Regulatory identity (EC No.)
CAS and EC number documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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